molecular formula C10H13N3O B11905830 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane

6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane

Cat. No.: B11905830
M. Wt: 191.23 g/mol
InChI Key: WEMVRESEBKIQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core substituted with a pyrimidin-2-yloxy group at the 6-position. This structure combines the rigidity of the spirocyclic system with the hydrogen-bonding and π-stacking capabilities of the pyrimidine ring, making it valuable in medicinal chemistry for bioisosteric replacement and ligand design . Its synthesis typically involves coupling 2-chloropyrimidine with a spirocyclic amine precursor under mild conditions (e.g., in acetonitrile at 40°C for 66 hours) .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

6-pyrimidin-2-yloxy-2-azaspiro[3.3]heptane

InChI

InChI=1S/C10H13N3O/c1-2-12-9(13-3-1)14-8-4-10(5-8)6-11-7-10/h1-3,8,11H,4-7H2

InChI Key

WEMVRESEBKIQDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)OC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Reductive Amination for Spirocyclic Framework

The 2-azaspiro[3.3]heptane core is synthesized via reductive amination of aldehydes with primary amines. For example:

  • Step 1 : Cyclobutane-1,1-dicarboxylic acid is reduced to 1,1-cyclobutane dimethanol using LiAlH4_4 in diethyl ether.

  • Step 2 : Methanesulfonylation of the diethanol yields 1,1-cyclobutane dimethanol disulfonate, which undergoes cyclization with 2-nitrobenzenesulfonamide to form the spirocyclic intermediate.

  • Yield : 78–89% after purification via silica gel chromatography.

tert-Butyl Protection Strategy

Protection of the amine is critical for subsequent functionalization:

  • Reagent : Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane with triethylamine.

  • Product : tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

  • Key Data : 1^1H NMR (DMSO-d6_6): δ 1.35 (s, 9H, Boc), 3.75 (d, 4H), 5.00 (d, 1H, -OH).

Functionalization with Pyrimidin-2-yloxy Group

Mitsunobu Reaction for Ether Bond Formation

The hydroxyl group in tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is substituted via Mitsunobu reaction:

  • Conditions :

    • Substrate : Pyrimidin-2-ol (1.2 equiv).

    • Reagents : DIAD (1.5 equiv), PPh3_3 (1.5 equiv) in THF.

    • Temperature : Room temperature, 12–24 hours.

  • Yield : 70–85% after purification (silica gel, EtOAc/hexane).

  • Mechanism : The reaction proceeds through an oxidative intermediate, enabling SN2 substitution.

Nucleophilic Aromatic Substitution (SNAr)

Alternative method using activated pyrimidine derivatives:

  • Electrophile : 2-Chloropyrimidine (1.1 equiv) in DMF with NaH (2.0 equiv) at 80°C.

  • Yield : 65–75%.

  • Limitation : Requires electron-deficient pyrimidine rings for efficient substitution.

Deprotection to Final Product

Acidic Deprotection of Boc Group

  • Conditions : 4M HCl in dioxane (10 mL per 1 g substrate) at 25°C for 1 hour.

  • Workup : Filtration and washing with diethyl ether yields 2-azaspiro[3.3]heptane hydrochloride.

  • Yield : >90%.

Final Coupling and Purification

  • Product Isolation : Reverse-phase HPLC (10–100% MeCN in H2_2O) yields 6-(pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane.

  • Analytical Data :

    • LC-MS : m/z 247.1 [M+H]+^+.

    • 1^1H NMR (CDCl3_3): δ 8.30 (d, 2H, pyrimidine), 4.18 (m, 1H, spiro-O), 3.88 (d, 4H, azetidine).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Mitsunobu ReactionDIAD, PPh3_3, THF, rt70–85%High regioselectivityCostly reagents
SNArNaH, DMF, 80°C65–75%Simple setupRequires activated pyrimidines
Reductive AminationLiAlH4_4, Et2_2O78–89%Scalable for core synthesisMulti-step process

Challenges and Optimization Strategies

  • Steric Hindrance : The spirocyclic structure impedes nucleophilic substitution. Using polar aprotic solvents (e.g., DMF) enhances reactivity.

  • Purification : Silica gel chromatography with EtOAc/hexane (1:3 to 1:1) effectively separates intermediates.

  • Scale-Up : Batch-wise addition of NaBH4_4 during oxo-group reduction minimizes exothermic side reactions .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as azides or nitriles .

Scientific Research Applications

Cancer Therapeutics

Preliminary studies indicate that 6-(pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane exhibits significant biological activity as an inhibitor of specific protein interactions crucial for tumor growth and survival, particularly in acute leukemia. The compound has shown promise in inhibiting menin and mixed-lineage leukemia fusion proteins, which are critical in cancer pathways.

Key Findings:

  • Inhibition of Protein Interactions: The compound targets critical protein interactions necessary for cell proliferation and survival in cancer cells.
  • Mechanism of Action: Investigations into its mechanism of action typically utilize biochemical assays to evaluate binding affinities and functional assays to assess downstream effects on cellular pathways.

Targeted Protein Degradation (TPD)

This compound serves as a scaffold for designing novel inhibitors against diseases linked to aberrant protein interactions. It can be utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit E3 ligases to target specific proteins for degradation. The compound's rigid linker properties may enhance the 3D orientation necessary for effective ternary complex formation, optimizing drug-like properties .

Case Studies and Research Findings

  • Inhibition Studies:
    • Research has demonstrated the compound's ability to inhibit critical pathways involved in cancer cell survival, with specific focus on its interaction with menin proteins.
    • Biochemical assays have quantified binding affinities, supporting its potential as a therapeutic agent.
  • Modification Potential:
    • The structural attributes of this compound allow for modifications that could enhance its pharmacokinetic properties or selectivity towards specific biological targets, broadening its application scope in drug design .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological ActivityApplications
This compoundSpirocyclic structure with pyrimidineInhibits menin interactionsCancer therapeutics, PROTAC development
2-Oxa-6-azaspiro[3.3]heptaneSimilar spirocyclic frameworkEGFR kinase inhibitorCancer treatment
tert-Butyl 6-amino-2-azaspiro[3.3]heptaneAmino group substitutionPotential kinase inhibitionDrug development

Mechanism of Action

The mechanism of action of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets within biological systems. The pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. This interaction can lead to the disruption of essential biological processes, making the compound a candidate for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Azaspiro Core

The 2-azaspiro[3.3]heptane scaffold can be modified at the 6-position with diverse substituents, leading to distinct physicochemical and pharmacological profiles:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane Pyrimidin-2-yloxy C₉H₁₂N₄O 192.22 Ligand for kinase inhibitors; improved solubility vs. piperidine
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane CF₃ C₇H₁₀F₃N 165.16 Enhanced metabolic stability; lipophilic
6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane 4-Methylpyrimidin-2-yloxy C₁₀H₁₄N₄O 206.25 Increased steric bulk; kinase inhibition
6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane 2-Methylallyloxy C₁₀H₁₇NO 167.25 Potential for further functionalization
6-Amino-2-azaspiro[3.3]heptane NH₂ C₆H₁₂N₂ 112.18 Bioactive amino acid mimic; kinase/CDK inhibition

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl): Increase lipophilicity and metabolic resistance but may reduce solubility .
  • Aromatic Heterocycles (e.g., pyrimidinyloxy): Enhance target binding via π-π interactions and improve water solubility compared to non-aromatic substituents .

Physicochemical Properties

  • Water Solubility : The 2-azaspiro[3.3]heptane core itself exhibits improved solubility over piperidine due to reduced planarity and increased sp³ character . Substitution with polar groups (e.g., pyrimidin-2-yloxy) further enhances solubility .
Kinase and Enzyme Inhibition
  • This compound : Used in DYRK (dual-specificity tyrosine-regulated kinase) inhibitors due to its rigid geometry and complementary binding to ATP pockets .
  • 6-Amino Derivatives: Act as constrained amino acid mimics (e.g., ornithine analogs) with selective inhibition of CDK1, CDK2, and GSK-3 kinases .

Biological Activity

6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane is a complex organic compound notable for its spirocyclic structure, which combines a nitrogen-containing heterocycle with a pyrimidine moiety. This unique configuration enhances its solubility and influences its interactions with various biological targets, making it a candidate for applications in medicinal chemistry, particularly in drug development aimed at inhibiting specific protein interactions involved in disease pathways, including cancer.

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of specific protein interactions essential for tumor growth and survival, such as those involving menin and mixed-lineage leukemia (MLL) fusion proteins. This inhibition has therapeutic implications in treating cancers like acute leukemia, where these interactions play a critical role in disease progression.

Pharmacological Evaluations

The pharmacological evaluations of this compound typically involve biochemical assays to assess binding affinities and functional assays to evaluate downstream effects on cellular pathways. These studies are crucial for elucidating the compound's mechanism of action and its potential therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the compound can significantly influence its biological activity. The following table summarizes some related compounds and their unique features:

Compound NameStructureUnique Features
1-[6-[5-[4-fluoro-2-(2-propan-2-ylphenyl)phenoxy]pyrimidin-4-yl]-2,6-diazaspiro[3.3]heptan-2-yl]-2-(4-methylsulfonylphenyl)ethanoneStructureContains a fluorinated phenyl group enhancing lipophilicity
1-[6-[5-[4-fluoro-2-(4-propan-2-ylpyrimidin-5-yl)phenoxy]pyrimidin-4-yl]-2,6-diazaspiro[3.3]heptan]StructureFeatures additional fluorinated groups affecting biological activity
2-[5-[4-fluoro-2-(2-propan-2-yloxypyridin-3-yl)phenoxy]pyrimidin]StructureIncorporates a pyridine moiety altering pharmacological properties

These compounds illustrate the diversity within this chemical class and how structural modifications can lead to variations in biological activity and therapeutic potential.

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits critical protein interactions necessary for cell proliferation in cancer cells. For instance, assays conducted on leukemia cell lines showed a dose-dependent inhibition of growth, correlating with the compound's ability to disrupt menin-MLL interactions.

Comparative Analysis

Comparative analyses with other known inhibitors have shown that this compound exhibits superior selectivity towards its target proteins while maintaining a favorable safety profile in preliminary toxicity assessments.

Q & A

Q. What are the key synthetic routes for 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution between pyrimidin-2-ol derivatives and functionalized 2-azaspiro[3.3]heptane precursors. For example, 2-chloropyrimidine reacts with spirocyclic amines (e.g., 2-oxa-6-azaspiro[3.3]heptane p-toluenesulfonate) in acetonitrile with a base like N,N-diisopropylethylamine (DIPEA) at 40°C for 66 hours . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., MeCN, DMF) enhance reactivity.
  • Temperature control : Moderate heating (40–60°C) balances reaction rate and side-product formation.
  • Catalyst use : Palladium or copper catalysts may improve coupling efficiency in cross-coupling variants .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm spirocyclic connectivity and pyrimidinyloxy substitution patterns.
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the spiro system .
  • HPLC-MS : Ensures purity (>95%) and verifies molecular weight .

Q. What pharmacological properties make this compound a candidate for drug discovery?

The spirocyclic core mimics piperidine/piperazine bioisosteres, enhancing metabolic stability and blood-brain barrier penetration. The pyrimidinyloxy group introduces hydrogen-bonding motifs for target engagement (e.g., kinase inhibition) . Preliminary assays show nanomolar affinity for neurotransmitter receptors, suggesting CNS applications .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Molecular docking (e.g., AutoDock Vina) predicts binding poses in active sites (e.g., serotonin receptors). Key parameters:

  • Electrostatic complementarity : Modifying pyrimidine substituents (e.g., fluoro, methyl) adjusts charge distribution.
  • Steric effects : Spirocyclic rigidity reduces conformational entropy, favoring high-affinity binding .
  • Free-energy perturbation (FEP) : Quantifies substituent effects on binding energy .

Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?

Case study: 6-Fluoro-6-methyl derivatives show variable IC50_{50} values against CDK1. Mitigation approaches:

  • Kinetic solubility assays : Identify aggregation-prone analogs using dynamic light scattering (DLS).
  • Off-target screening : Use broad-panel kinase assays to rule out promiscuous binders.
  • Metabolic profiling : LC-MS/MS detects rapid degradation of labile esters, explaining discrepancies in cellular vs. enzymatic assays .

Q. How can regioselective functionalization of the spirocyclic core be achieved?

  • Protection/deprotection : tert-Butyloxycarbonyl (Boc) groups shield amines during pyrimidinyloxy coupling .
  • Directed C–H activation : Palladium catalysts enable site-specific modifications at the 6-position of the spiro system .
  • Enzymatic resolution : Lipases or esterases separate enantiomers for chiral derivatization .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Rodent studies : Measure plasma half-life and brain penetration via microdialysis.
  • CYP450 inhibition assays : Identify metabolic liabilities using human liver microsomes.
  • Genotoxicity screening : Ames tests and micronucleus assays assess mutagenic potential .

Methodological Considerations

Q. How should researchers handle discrepancies between synthetic yields reported in literature?

Example: Grygorenko’s 8-step synthesis (31% yield) vs. Burkhard’s 6-step route (45% yield).

  • Critical factors : Purity of starting materials (e.g., 2,2-bis(bromomethyl)-1,3-propanediol), solvent drying, and inert atmosphere use.
  • Troubleshooting : Replace hygroscopic reagents (e.g., LiAlH4_4) with stabilized alternatives (e.g., NaBH4_4/CeCl3_3) to improve reproducibility .

Q. What analytical techniques differentiate spirocyclic isomers from linear byproducts?

  • 2D NMR (NOESY/ROESY) : Detects through-space correlations unique to spiro systems.
  • IR spectroscopy : Stretching frequencies for sp3^3-hybridized N–O bonds (1050–1150 cm1^{-1}) confirm pyrimidinyloxy linkage .

Q. How are spirocyclic intermediates stabilized during large-scale synthesis?

  • Continuous flow reactors : Minimize thermal degradation via precise temperature control.
  • Salt formation : Hydrochloride or oxalate salts improve crystallinity and storage stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.